(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid
Description
The compound (E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid is a small organic molecule characterized by:
- A 4,5,6,7-tetrahydro-1-benzothiophene core, a partially saturated bicyclic system containing a sulfur atom.
- A carbamoyl group (-CONH₂) at position 3 of the benzothiophene ring, enabling hydrogen bonding interactions.
- An (E)-configured α,β-unsaturated ketone side chain (but-2-enoic acid), which may act as a Michael acceptor, contributing to reactivity with biological thiols.
Properties
IUPAC Name |
(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c14-12(19)11-7-3-1-2-4-8(7)20-13(11)15-9(16)5-6-10(17)18/h5-6H,1-4H2,(H2,14,19)(H,15,16)(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFPKQUBJJOMRR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure features a benzothiophene moiety that contributes to its biological activity. The presence of the oxobutenoic acid functional group is critical for its interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit kynurenine-3-hydroxylase, an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition can influence neuroinflammatory pathways and has implications for neurodegenerative diseases .
- Anti-inflammatory Properties : In vitro studies suggest that the compound can reduce the synthesis of pro-inflammatory cytokines in macrophages, potentially providing benefits in conditions characterized by chronic inflammation .
- Antitumor Activity : Preliminary studies indicate that the compound may possess anticancer properties. For instance, it has demonstrated efficacy against various cancer cell lines in assays measuring cell viability and proliferation .
Biological Activity Data Table
Case Studies and Research Findings
- Kynurenine Pathway Modulation : A study highlighted the role of this compound in modulating the kynurenine pathway. It was found to effectively lower levels of quinolinic acid in human macrophages exposed to interferon-gamma, suggesting a potential therapeutic role in neurodegenerative diseases associated with kynurenine metabolism .
- Antitumor Efficacy : In a series of experiments involving lung cancer cell lines, the compound exhibited significant cytotoxicity as measured by the Sulforhodamine B assay. The results indicated that it could inhibit cell growth effectively at micromolar concentrations .
- Inflammation Reduction : Another study demonstrated that treatment with this compound led to a marked decrease in inflammatory markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
(2E)-4-{[6-tert-Butyl-3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic Acid ()
Key Differences :
Functional Implications :
- Carbamoyl vs. In contrast, the ethoxycarbonyl group in the compound is more lipophilic and sterically bulky, which may reduce aqueous solubility but improve membrane permeability .
- tert-Butyl Addition : The tert-alkyl group in the compound introduces significant steric hindrance, which could obstruct binding to narrow enzyme active sites but enhance metabolic stability by shielding reactive sites .
(2E)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic Acid ()
Key Differences :
| Feature | Target Compound | Compound |
|---|---|---|
| Core Structure | Tetrahydrobenzothiophene | Phenyl ring |
| Molecular Formula | Not explicitly provided* | C₁₁H₁₀N₂O₄ |
| Monoisotopic Mass | Not explicitly provided* | 250.0591 Da |
Functional Implications :
- Benzothiophene vs. Phenyl Core : The sulfur atom in the benzothiophene ring of the target compound introduces electronic heterogeneity (e.g., dipole interactions) and may enhance π-stacking interactions compared to the purely aromatic phenyl ring in the compound. The partial saturation of the benzothiophene core could also reduce planarity, affecting binding to flat hydrophobic pockets .
- Side Chain Similarity: Both compounds retain the (E)-configured α,β-unsaturated ketone, suggesting shared reactivity toward nucleophilic targets.
Structural Analysis and Chemoinformatics Perspectives ()
- Graph-Based Comparison: The target compound and its analogs can be represented as molecular graphs. Shared subgraphs (e.g., the α,β-unsaturated ketone moiety) indicate conserved reactivity, while divergent nodes (e.g., tert-butyl in ) highlight functional modifications .
- Similarity Coefficients : Using coefficients like Tanimoto, the target compound would exhibit moderate similarity to the compound (shared benzothiophene core) but lower similarity to the compound (different core structure). Such metrics guide drug repositioning and scaffold-hopping strategies .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multicomponent reactions, such as the Petasis reaction, to form the α,β-unsaturated ketone backbone. For example, analogous compounds (e.g., (E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid) are synthesized using glycerolic acid, boronic acids, and molecular sieves in HFIP solvent, achieving yields up to 62% . Characterization relies on -NMR, -NMR, and HRMS-ESI to confirm regio- and stereochemistry, with spectral data cross-validated against computational models (e.g., InChI 1.0.5) .
Q. How is the structural integrity of this compound verified using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : -NMR (700 MHz, DMSO-d6) identifies proton environments (e.g., vinylic protons at δ 6.2–7.1 ppm, amide NH at δ 10.5 ppm). -NMR (176 MHz) confirms carbonyl groups (C=O at ~170–175 ppm) .
- HRMS-ESI : Validates molecular weight (e.g., observed m/z 385.1580 vs. calculated 385.1580) .
- IR : Stretching frequencies for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups .
Q. What preliminary biological activities have been reported for structurally similar benzothiophene derivatives?
- Methodological Answer : Analogues like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit thrombin inhibition or kinase modulation. Activity is assessed via enzyme-linked immunosorbent assays (ELISAs) or cell viability assays (e.g., IC values in µM ranges). Substituent effects (e.g., carbamoyl vs. ethoxycarbonyl groups) are evaluated for SAR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the (E)-isomer during synthesis?
- Methodological Answer :
- Solvent Choice : HFIP enhances boronic acid reactivity and stabilizes intermediates via H-bonding, favoring (E)-selectivity .
- Catalysis : 3Å molecular sieves absorb water, shifting equilibrium toward product formation.
- Temperature : Reactions at 40–60°C balance kinetics and stereochemical control.
- Purification : Gradient elution (e.g., 60% acetonitrile) removes diastereomers .
Q. How do contradictions in spectral data (e.g., NMR shifts) arise, and how are they resolved?
- Methodological Answer : Discrepancies may stem from tautomerism (e.g., keto-enol forms) or solvent polarity effects. Strategies include:
- Variable Temperature NMR : Suppresses dynamic exchange (e.g., enol-keto interconversion).
- COSY/NOESY : Resolves overlapping signals in crowded regions (e.g., aromatic protons).
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Vary substituents on the benzothiophene (e.g., carbamoyl → sulfonamide) or α,β-unsaturated acid (e.g., methyl ester vs. free acid) .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets (e.g., kinases).
- Pharmacophore Mapping : Identifies critical moieties (e.g., hydrogen bond donors from the amide group) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC for hydrolysis (e.g., ester → carboxylic acid).
- Thermal Analysis : TGA/DSC evaluates decomposition temperatures (>200°C for crystalline forms).
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λ shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
